molecular formula C15H11N3 B13677133 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13677133
M. Wt: 233.27 g/mol
InChI Key: NXMFBTCYDHMEFR-UHFFFAOYSA-N
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Description

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants under microwave irradiation, which accelerates the reaction and improves yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as chloroform and the application of heat or microwave irradiation to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .

Scientific Research Applications

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to the presence of both the imidazo[1,2-a]pyridine and benzonitrile moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

4-(5-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H11N3/c1-11-3-2-4-15-17-14(10-18(11)15)13-7-5-12(9-16)6-8-13/h2-8,10H,1H3

InChI Key

NXMFBTCYDHMEFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)C#N

Origin of Product

United States

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